molecular formula C16H15N5OS B2674200 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1798661-80-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2674200
CAS RN: 1798661-80-9
M. Wt: 325.39
InChI Key: MHIRQLXCPQQOKD-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

1,2,3-Triazole derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These studies reveal that such compounds can effectively adsorb on the metal surface, offering protection against corrosion through interactions involving lone pair electrons of nitrogen atoms or by accepting electrons from iron surfaces. This property makes triazole derivatives, including those structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone," valuable in extending the lifespan of metals in corrosive conditions (Ma et al., 2017).

Pharmaceutical Applications

Triazole derivatives have shown promise in pharmaceutical applications, particularly as P2X7 antagonists for mood disorders. For example, certain cycloaddition reactions have been utilized to synthesize novel triazole compounds with significant receptor occupancy, indicating potential utility in treating mood disorders. These findings suggest that structurally related compounds, such as "this compound," could be explored for similar therapeutic applications (Chrovian et al., 2018).

Material Science

Triazole compounds have also been explored for their applications in material science, such as in the synthesis of boric acid ester intermediates with potential utility in various industrial processes. Studies on the crystal structure and physicochemical properties of these compounds provide insights into their stability and reactivity, which could be leveraged for developing new materials or improving existing ones (Huang et al., 2021).

Catalysis

Triazole-based compounds have found use in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. These reactions are crucial for synthesizing various organic molecules, including pharmaceuticals and polymers. The development of highly active catalysts based on triazole structures highlights the versatility and importance of these compounds in organic synthesis and industrial chemistry (Ozcubukcu et al., 2009).

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(20-8-6-13(10-20)21-9-7-17-19-21)14-11-23-15(18-14)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRQLXCPQQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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